molecular formula C15H21NO4S B2533663 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid CAS No. 793678-96-3

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid

Cat. No.: B2533663
CAS No.: 793678-96-3
M. Wt: 311.4
InChI Key: XSYFXXZHIBXOBW-UHFFFAOYSA-N
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Description

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid ( 793678-96-3) is an organic compound with a molecular formula of C15H21NO4S and a molecular weight of 311.40 g/mol . This molecule features a propanoic acid chain linked to a phenyl ring, which is further connected to an azepane (a seven-membered nitrogen heterocycle) via a sulfonyl group. This specific structure makes it a valuable building block in medicinal chemistry and drug discovery research. The azepane motif is a privileged scaffold in pharmaceutical development, known for its conformational flexibility and presence in compounds with a wide spectrum of biological activities . Research into azepane-containing analogs has shown promise in areas such as oncology, infectious diseases, and neuroscience, including potential applications as anti-cancer, anti-tubercular, and anti-Alzheimer's agents, as well as enzyme inhibitors . Furthermore, the phenylpropanoic acid sulfonamide structure is related to compounds known to act as inhibitors of carbonic anhydrase enzymes . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-6,8-9H,1-4,7,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFXXZHIBXOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment to Phenylpropanoic Acid: The sulfonylated azepane is then attached to a phenylpropanoic acid derivative through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The propanoic acid group participates in classical acid-mediated reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters.

  • Amidation : Forms amides with primary/secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 1: Carboxylic Acid Reactions

Reaction TypeReagents/ConditionsProductNotes
EsterificationROH, H⁺ catalystAlkyl esterCommon in prodrug synthesis
AmidationRNH₂, DCCAmide derivativeUsed to modify bioavailability

Sulfonamide Group Reactivity

The azepane-1-sulfonyl group exhibits moderate nucleophilic substitution potential:

  • Hydrolysis : Under strong acidic (H₂SO₄, Δ) or basic (NaOH, Δ) conditions, the sulfonamide may hydrolyze to yield sulfonic acid derivatives .

  • Displacement Reactions : Limited by the stability of the sulfonamide bond, but possible with aggressive nucleophiles (e.g., Grignard reagents) .

Table 2: Sulfonamide Reactions

Reaction TypeConditionsOutcome
Acidic HydrolysisH₂SO₄, 100°CSulfonic acid + azepane
Nucleophilic SubstitutionRMgX, THF, 0°CAlkyl-sulfonyl products (theoretical)

Azepane Ring Modifications

The seven-membered azepane ring demonstrates unique reactivity:

  • Protonation/Deprotonation : Acts as a weak base, forming salts with strong acids (e.g., HCl).

  • Ring-Opening : Under extreme conditions (e.g., HBr/AcOH, Δ), the ring may cleave to form linear amines.

Table 3: Azepane Ring Reactions

Reaction TypeReagentsProduct
Salt FormationHCl (gas)Hydrochloride salt
Ring-OpeningHBr, AcOH, 120°CLinear bromoamine derivative

Cross-Coupling Reactions

The aromatic phenyl group enables metal-catalyzed transformations:

  • Suzuki Coupling : Reacts with boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms aryl amines with NH-containing substrates.

Table 4: Aromatic Coupling Reactions

Reaction TypeCatalyst SystemApplication
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amine derivatives

Biological Interaction Pathways

While not traditional "reactions," the compound interacts with enzymes via:

  • Carbonic Anhydrase Inhibition : The sulfonamide group binds to zinc ions in CA isoforms, mimicking endogenous inhibitors .

  • Retinol-Binding Protein (RBP4) Antagonism : Structural analogs disrupt RBP4-TTR interactions, suggesting potential for similar activity .

Key Mechanistic Insight :
The sulfonamide’s polarity enhances solubility and target engagement, while the carboxylic acid facilitates salt bridge formation with proteins .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

  • Photodegradation : UV exposure leads to radical-mediated cleavage of the sulfonamide bond .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid exhibit significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. In a recent study, compounds synthesized from this scaffold were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL depending on the pathogen, highlighting the compound's broad-spectrum efficacy .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of this compound derivatives have revealed insights into how modifications can enhance potency and solubility. For instance, the introduction of basic nitrogen groups significantly improved solubility without compromising antimicrobial activity, suggesting that further SAR exploration could yield even more potent analogs .

Scaffold for Drug Design

The compound serves as a promising scaffold for developing new antimicrobial agents targeting resistant strains. Its ability to form hydrogen bonds with target proteins enhances its binding affinity, making it a suitable candidate for lead optimization in drug development .

Case Studies

Several case studies have documented the successful synthesis and biological evaluation of derivatives based on this compound:

  • Case Study 1: A derivative with enhanced hydrophilicity showed improved activity against Gram-negative pathogens such as Pseudomonas aeruginosa, with MIC values as low as 16 µg/mL.
  • Case Study 2: Modifications that included hydroxyl substitutions resulted in compounds exhibiting increased potency against both Gram-positive and Gram-negative bacteria, further supporting the potential of this scaffold in addressing antibiotic resistance .

Comparative Analysis of Derivatives

Compound DerivativePathogen TargetedMIC (µg/mL)Notes
Derivative AMRSA1High potency against resistant strains
Derivative BEnterococcus faecalis0.5Effective against vancomycin-resistant strains
Derivative CPseudomonas aeruginosa16Improved solubility and activity
Derivative DCandida auris8Broad-spectrum antifungal activity

Mechanism of Action

The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid with derivatives sharing key structural motifs: phenylsulfonyl groups, heterocyclic substituents, and propanoic acid backbones. Data are compiled from pharmacological, synthetic, and physicochemical studies.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Biological Activity Key Findings Reference IDs
This compound Azepane (7-membered ring), sulfonyl, phenyl, propanoic acid Hypothesized: Protein binding N/A (limited direct data) -
3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) Thiazole, cyanophenyl, aminophenyl, propanoic acid Cytotoxic Highest cytotoxicity among synthesized aminothiazole derivatives
3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) Thiazole, trifluoromethylphenyl, propanoic acid Antiviral (Influenza A) Significant activity due to electron-withdrawing CF₃ group
3-(4-(5-Bromo-1H-benzo[d]imidazol-2-ylamino)phenyl)propanoic acid (13) Benzoimidazole, bromo-substituted, propanoic acid Anticancer (lymphoma) High yield (83%); integrin α4β1 antagonism
3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid Diazepan (7-membered ring with 2 N atoms), trifluoromethylpyridine, propanoic acid Undisclosed (pharmacological) Structural complexity suggests kinase or GPCR targeting
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid Thiazole, methoxyphenylsulfonyl, propanoic acid Undisclosed Sulfonamide-thiazole hybrid may enhance solubility and bioactivity
3-[3-(sulfooxy)phenyl]propanoic acid Phenyl sulfate, propanoic acid Metabolite Generated via sulfation of 3-(4-hydroxyphenyl)propanoic acid in humans

Key Structural Differences and Implications

Heterocyclic Substituents: The azepane group in the target compound offers a larger, more flexible ring compared to piperazine (6-membered, two N atoms in ) or thiazole (5-membered, one S and one N atom in ). This flexibility may improve binding to proteins with deep hydrophobic pockets but reduce metabolic stability. Sulfonyl vs. Sulfate Groups: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfate group in 3-[3-(sulfooxy)phenyl]propanoic acid (). Sulfates are typically metabolites, while sulfonyl groups enhance ligand-receptor binding (e.g., sulfonamide drugs).

Trifluoromethyl groups () improve metabolic stability and membrane permeability, as seen in 6e’s antiviral activity. Diazepan derivatives () and azepane analogs may target neurological or inflammatory pathways due to their resemblance to diazepam-like scaffolds.

Solubility: Sulfonyl groups (polar) enhance aqueous solubility compared to hydrophobic substituents like trifluoromethylphenyl ().

Biological Activity

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.

The compound can be characterized by its molecular formula C13H17N1O3SC_{13}H_{17}N_{1}O_{3}S and a molecular weight of approximately 273.35 g/mol. It features a sulfonamide group, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azepane ring and subsequent sulfonylation. The general synthetic route can be outlined as follows:

  • Formation of Azepane : The azepane ring is created through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The phenyl group is introduced via electrophilic substitution, followed by the addition of a propanoic acid moiety to yield the final product.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Bacillus cereus64 µg/mLLow

The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further studies are needed to elucidate the precise molecular interactions.

Case Studies

  • Case Study on Antibacterial Efficacy : In a controlled laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results showed a dose-dependent reduction in bacterial viability, confirming its potential as an antibacterial agent.
  • Plant Growth Promotion : Another study investigated the effects of this compound on plant growth, specifically in rapeseed seedlings. Treatment with 75 mg/L of the compound resulted in a significant increase in protein content and seed yield, indicating potential agricultural applications.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeatureBiological Activity
3-Phenylpropanoic AcidSimple phenyl ringModerate antibacterial
3-[Phenyl(1,3-thiazol-2-yl)]propanoic AcidThiazole ringHigh antimicrobial
This compoundAzepane and sulfonamideHigh antibacterial and growth promoter

Q & A

Q. Table 1: Pharmacological Profiling

Assay TypeTargetResultReference
MIC assayS. aureus8 µg/mL
IC₅₀Carbonic anhydrase IX12 µM
LogD (pH 7.4)1.8

Advanced: How can crystallographic challenges be addressed during structural analysis?

Crystallization difficulties arise due to:

  • Conformational flexibility : Use slow evaporation in ethanol/water (1:1) at 4°C to stabilize dimers via O–H⋯O bonds .
  • Disorder in sulfonyl groups : Refine using SHELXL with restraints on thermal parameters .
  • Data resolution : Optimize crystal growth via seeding or additive screening (e.g., PEG 4000) .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological steps include:

Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).

Assay conditions : pH 7.4 buffer, 25°C, substrate concentration near Km .

Kinetic analysis : Measure IC₅₀ via fluorescence quenching (e.g., dansylamide displacement) .

Data validation : Compare with positive controls (e.g., acetazolamide) and assess non-specific binding via thermal shift assays .

Safety: What precautions are critical during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation (dust mask if airborne particles are generated) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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